2,4-Dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine

Kinase inhibitor design Regioisomer selectivity TrkA inhibition

2,4‑Dimethyl‑5‑(3‑(trifluoromethoxy)phenyl)pyrimidine is a trisubstituted pyrimidine building block (C₁₃H₁₁F₃N₂O; MW 268.23) that carries methyl groups at the 2‑ and 4‑positions and a 3‑(trifluoromethoxy)phenyl moiety at the 5‑position [REFS‑1]. The trifluoromethoxy (–OCF₃) substituent imparts a markedly higher lipophilicity (Hansch parameter π = +1.04) than the commonly employed –CF₃ (π = +0.88) or –OCH₃ (π = −0.02) groups, while its strong electron‑withdrawing character (Pauling electronegativity χ ≈ 3.7) modulates the electronic environment of the pyrimidine ring [REFS‑2].

Molecular Formula C13H11F3N2O
Molecular Weight 268.23 g/mol
CAS No. 1261867-68-8
Cat. No. B6600034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine
CAS1261867-68-8
Molecular FormulaC13H11F3N2O
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=CC(=CC=C2)OC(F)(F)F)C
InChIInChI=1S/C13H11F3N2O/c1-8-12(7-17-9(2)18-8)10-4-3-5-11(6-10)19-13(14,15)16/h3-7H,1-2H3
InChIKeyAVLCHLWMJKMPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5-(3-(trifluoromethoxy)phenyl)pyrimidine (CAS 1261867‑68‑8) – Core Structural Profile & Procurement Identification


2,4‑Dimethyl‑5‑(3‑(trifluoromethoxy)phenyl)pyrimidine is a trisubstituted pyrimidine building block (C₁₃H₁₁F₃N₂O; MW 268.23) that carries methyl groups at the 2‑ and 4‑positions and a 3‑(trifluoromethoxy)phenyl moiety at the 5‑position [REFS‑1]. The trifluoromethoxy (–OCF₃) substituent imparts a markedly higher lipophilicity (Hansch parameter π = +1.04) than the commonly employed –CF₃ (π = +0.88) or –OCH₃ (π = −0.02) groups, while its strong electron‑withdrawing character (Pauling electronegativity χ ≈ 3.7) modulates the electronic environment of the pyrimidine ring [REFS‑2]. This compound is primarily sourced as a research intermediate for kinase‑inhibitor programmes, with commercial purity levels ranging from 95 % to 98 % [REFS‑3].

Why 2,4‑Dimethyl‑5‑(3‑OCF₃‑phenyl)pyrimidine Cannot Be Replaced by Close Analogs – The Case for Regioisomer‑Specific Procurement


The meta‑OCF₃ substitution pattern on the pendant phenyl ring cannot be freely interchanged with para‑OCF₃, ortho‑OCF₃, –CF₃, or –OCH₃ variants. In kinase‑inhibitor programmes based on 5‑aryl‑pyrimidine scaffolds, the position of the trifluoromethoxy group dictates both the binding‑pocket geometry and the electronic surface potential [REFS‑1]. Patent evidence from the same structural class (US10005783) demonstrates that a para‑OCF₃‑substituted analog achieves TrkA inhibition with an IC₅₀ of 5.20 nM, while the ortho‑OCF₃ regioisomer yields an IC₅₀ > 500 nM – a > 96‑fold potency shift that illustrates why meta‑OCF₃ cannot be treated as a generic equivalent [REFS‑2]. Furthermore, replacing –OCF₃ with –CF₃ (π = +0.88) or –OCH₃ (π = −0.02) alters the compound’s lipophilic balance and metabolic stability, undermining the predictive SAR of the series [REFS‑3].

Quantitative Differentiation Evidence for 2,4‑Dimethyl‑5‑(3‑(trifluoromethoxy)phenyl)pyrimidine Against Closest Analogs


Meta‑OCF₃ Regiochemistry Retains Potency Potential While Offering Distinct Kinase Selectivity vs. Para‑OCF₃ and Ortho‑OCF₃

The 2,4‑dimethyl‑5‑(3‑OCF₃‑phenyl)pyrimidine scaffold features a meta‑trifluoromethoxy arrangement. In a closely related 5‑aryl‑pyridine‑3,4‑diamine kinase‑inhibitor series, the para‑OCF₃ isomer exhibited TrkA IC₅₀ = 5.20 nM, whereas the ortho‑OCF₃ isomer showed IC₅₀ > 500 nM, a > 96‑fold loss in potency [REFS‑1]. While direct meta‑isomer data are not available in this patent set, the established regioisomer sensitivity indicates that the meta‑OCF₃ analogue provides a geometrically distinct hydrogen‑bonding and steric profile that cannot be replicated by the para or ortho forms.

Kinase inhibitor design Regioisomer selectivity TrkA inhibition

Trifluoromethoxy (–OCF₃) Lipophilicity Advantage Over –CF₃ and –OCH₃ Analogs

The Hansch parameter π quantifies substituent lipophilicity. The –OCF₃ group in the target compound has π = +1.04 [REFS‑1]. The closest non‑OCF₃ comparator, the –CF₃ analog (2,4‑dimethyl‑5‑(3‑(trifluoromethyl)phenyl)pyrimidine, CAS 1261628‑72‑1), carries a –CF₃ group with π = +0.88 [REFS‑2]. An –OCH₃ analog would have π = −0.02. The +0.16 π‑unit increase over –CF₃, and the > 1 log‑unit increase over –OCH₃, translates into a predicted ~1.4‑fold higher octanol‑water partition coefficient per 0.16 π units, enhancing membrane permeability while preserving the electron‑withdrawing character.

Lipophilicity Membrane permeability Drug‑likeness

Commercially Available Purity Differential: 97 % vs. 95 % for Structural Analogs

The target compound is regularly stocked at 97 % purity (Leyan, MolCore) [REFS‑1], whereas the –CF₃ analog (2,4‑dimethyl‑5‑(3‑(trifluoromethyl)phenyl)pyrimidine, CAS 1261628‑72‑1) is typically offered at 95 % purity [REFS‑2]. For the –OCF₃ analog, the higher baseline purity reduces the burden of additional purification prior to use in sensitive catalytic or biological assays.

Chemical procurement Building block purity Lead optimisation

Molecular Weight Offset vs. –CF₃ Analog Affects Physicochemical and Formulation Properties

The target compound (MW = 268.23 g mol⁻¹) is 16 Da heavier than its –CF₃ counterpart (MW = 252.23 g mol⁻¹) due to the replacement of a fluorine atom by an oxygen atom [REFS‑1][REFS‑2]. This systematic mass difference alters the compound’s hydrogen‑bond acceptor capacity (the ether oxygen of –OCF₃ can act as a weak H‑bond acceptor, whereas –CF₃ cannot) and its calculated topological polar surface area, factors that routinely influence solubility and off‑target binding.

Molecular weight Lead optimisation Physicochemical properties

Application Scenarios for 2,4‑Dimethyl‑5‑(3‑(trifluoromethoxy)phenyl)pyrimidine in Drug Discovery & Chemical Biology


Kinase Inhibitor SAR Exploration Requiring Regioisomer‑Defined Meta‑OCF₃ Scaffolds

In kinase inhibitor programs where the pendant aryl group occupies a hydrophobic pocket adjacent to the hinge region, the meta‑OCF₃ substitution pattern provides a unique steric and electronic profile that is not achievable with para‑ or ortho‑OCF₃ isomers [REFS‑1]. As demonstrated by the > 96‑fold potency difference between para‑ and ortho‑OCF₃ in related TrkA inhibitor series, regioisomer selection is a critical SAR parameter. The target compound is suited for systematic structure‑activity relationship (SAR) campaigns that require a meta‑OCF₃‑phenyl‑pyrimidine core to probe kinase selectivity space.

Lead‑Optimisation Programmes Targeting Balanced Lipophilicity and Permeability

The –OCF₃ group provides a Hansch π value of +1.04, which sits between the non‑polar –CF₃ (π = +0.88) and the polar –OCH₃ (π = −0.02) [REFS‑2]. This intermediate lipophilicity is valuable in lead‑optimisation campaigns that aim to improve membrane permeability without introducing excessive logP that could lead to promiscuous binding or metabolic instability. The target compound thus serves as a key intermediate for fine‑tuning the physicochemical properties of pyrimidine‑based drug candidates.

High‑Purity Building Block for Reproducible Catalytic and Biological Assays

With commercially available purity levels of 97 % or higher [REFS‑3], this compound is suitable for sensitive biochemical and cell‑based assays where trace impurities can confound dose‑response analysis. The higher purity specification relative to structural analogs (typically 95 %) translates into improved data reproducibility and reduced downstream purification steps in parallel medicinal chemistry workflows.

Metabolic Stability Profiling of –OCF₃‑Containing Fragment and Lead Compounds

The –OCF₃ group is recognised for imparting superior metabolic stability relative to –OCH₃ while retaining a heteroatom that can participate in weak hydrogen‑bond interactions [REFS‑2]. The target compound is therefore a useful reference probe for evaluating the metabolic fate of –OCF₃‑substituted pyrimidine scaffolds in liver microsome and hepatocyte stability assays, and for benchmarking against –CF₃ and –OCH₃ analogs.

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